molecular formula C10H12BrNOS B14052053 1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one

1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14052053
M. Wt: 274.18 g/mol
InChI Key: WHRVZYCLWYDOLM-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction mixture is maintained at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., dichloromethane), room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol), low temperature.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The methylthio group can undergo metabolic transformations, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 1-(4-Amino-3-(methylthio)phenyl)ethanone
  • 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropane
  • 1-(4-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one

Comparison: 1-(4-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(4-amino-3-methylsulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,12H2,1-2H3

InChI Key

WHRVZYCLWYDOLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)SC)Br

Origin of Product

United States

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